7-Bromo-5-fluoro-1H-indazole
Overview
Description
7-Bromo-5-fluoro-1H-indazole is a chemical compound with the molecular formula C7H4BrFN2 and a molecular weight of 215.02 . It is a white to yellow powder or crystal .
Synthesis Analysis
A practical synthesis of 1H-indazole has been presented in a study . The cyclization process is greatly affected by the hydrogen bond . A synthetic method of the fluoro-1H-indazole of the bromo-4 has also been documented .Molecular Structure Analysis
The linear formula of 7-Bromo-5-fluoro-1H-indazole is C7H4BrFN2 . The InChI code is 1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) .Physical And Chemical Properties Analysis
7-Bromo-5-fluoro-1H-indazole is a white to yellow powder or crystal . It has a molecular weight of 215.02 . The storage temperature is 2-8°C in a sealed, dry environment .Scientific Research Applications
1. Medicinal Chemistry
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
Results or Outcomes
The results or outcomes of these applications are varied, as indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . In addition, certain indazole derivatives have shown anti-inflammatory potential .
2. Synthetic Chemistry
Indazoles are used in synthetic chemistry, with recent strategies for their synthesis including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Method of Application
The methods of application in synthetic chemistry involve various chemical reactions. For example, a Cu (OAc)2-catalyzed reaction has been described for the synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant .
Results or Outcomes
The results of these synthetic approaches have been successful, producing a wide variety of 1H-indazoles in good to excellent yields .
3. Anti-inflammatory Agents
Indazoles have been used as anti-inflammatory agents. A few new 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models (Freund’s adjuvant-induced arthritis and carrageenan-induced edema). One of the compounds, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole, possessed high anti-inflammatory activity along with minimum ulcerogenic potential .
Results or Outcomes
The results of these applications have shown that certain indazole derivatives have significant anti-inflammatory potential .
4. Fluorinated Indazole in Material Science
The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex. This fluorinated indazole enables the intermolecular interaction including π−π stacking and H−F hydrogen/halogen bonding .
Results or Outcomes
The results of these applications have shown that fluorinated indazole can enable intermolecular interactions, which can be useful in various material science applications .
5. HIV Protease Inhibitors
Indazole fragments have been investigated and applied in producing HIV protease inhibitors . HIV protease is an enzyme that cleaves newly synthesized polyproteins at the appropriate places to create the mature protein components of an infectious HIV virion. Inhibitors of this protease prevent the maturation of the virus, keeping it in a non-infectious form.
Results or Outcomes
The results or outcomes of these applications are varied, as indazoles can be employed as selective inhibitors of HIV protease, potentially preventing the maturation of the virus .
6. Serotonin Receptor Antagonists
Indazole fragments have also been used in the production of serotonin receptor antagonists . Serotonin receptor antagonists are drugs that inhibit the action of serotonin (a neurotransmitter) in the brain. They can be used for various psychiatric and neurological disorders, including anxiety, depression, and migraine disorders.
Results or Outcomes
The results or outcomes of these applications are varied, as indazoles can be employed as selective inhibitors of serotonin receptors, potentially providing therapeutic benefits for various psychiatric and neurological disorders .
Safety And Hazards
The safety information for 7-Bromo-5-fluoro-1H-indazole includes the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P264-P270-P301+P312-P330 , which involve washing thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if feeling unwell .
properties
IUPAC Name |
7-bromo-5-fluoro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOXHKFHHCLLPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727079 | |
Record name | 7-Bromo-5-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-fluoro-1H-indazole | |
CAS RN |
1100214-35-4 | |
Record name | 7-Bromo-5-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-5-fluoro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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